Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate
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Overview
Description
Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate is an organic compound that features a benzoate ester linked to a pyridine ring through a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate typically involves a multi-step process. One common method includes the esterification of 4-hydroxybenzoic acid with ethanol to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with 1-bromo-2-(pyridin-4-yloxy)hexane under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoic acid.
Reduction: Ethyl 4-({2-[(piperidin-4-yl)oxy]hexyl}oxy)benzoate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-({2-[(pyridin-3-yl)oxy]hexyl}oxy)benzoate
- Ethyl 4-({2-[(pyridin-2-yl)oxy]hexyl}oxy)benzoate
- Ethyl 4-({2-[(piperidin-4-yl)oxy]hexyl}oxy)benzoate
Uniqueness
Ethyl 4-({2-[(pyridin-4-yl)oxy]hexyl}oxy)benzoate is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets. This positional isomerism can result in different biological activities and applications compared to its analogs.
Properties
CAS No. |
915385-09-0 |
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Molecular Formula |
C20H25NO4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 4-(2-pyridin-4-yloxyhexoxy)benzoate |
InChI |
InChI=1S/C20H25NO4/c1-3-5-6-19(25-18-11-13-21-14-12-18)15-24-17-9-7-16(8-10-17)20(22)23-4-2/h7-14,19H,3-6,15H2,1-2H3 |
InChI Key |
UMBMZEJSSDGNOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CC=NC=C2 |
Origin of Product |
United States |
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